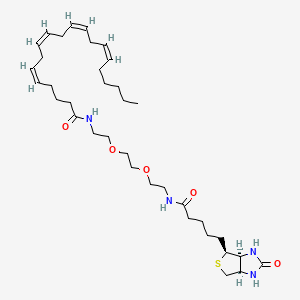
Inhibidor de Bcl-2
Descripción general
Descripción
Los inhibidores de la proteína Bcl-2 son una clase de compuestos que se dirigen a la familia de proteínas Bcl-2, que son reguladores clave de la apoptosis o muerte celular programada. Estos inhibidores son particularmente importantes en el tratamiento de varios tipos de cáncer, ya que pueden inducir la apoptosis en las células cancerosas que han desarrollado resistencia a otras formas de tratamiento .
Aplicaciones Científicas De Investigación
Los inhibidores de la proteína Bcl-2 tienen una amplia gama de aplicaciones de investigación científica. En química, se utilizan para estudiar los mecanismos de la apoptosis y el papel de las proteínas Bcl-2 en la supervivencia celular . En biología, estos inhibidores ayudan a comprender las vías implicadas en la muerte celular programada y cómo las células cancerosas evaden este proceso . En medicina, los inhibidores de la proteína Bcl-2 se utilizan en el tratamiento de diversas neoplasias hematológicas, incluida la leucemia linfocítica crónica y la leucemia mieloide aguda . También se están investigando por su potencial para tratar tumores sólidos .
Mecanismo De Acción
Los inhibidores de la proteína Bcl-2 ejercen sus efectos uniéndose a la proteína Bcl-2, inhibiendo así su función antiapoptótica . Esta unión interrumpe la interacción entre la proteína Bcl-2 y las proteínas proapoptóticas, lo que lleva a la activación de la vía apoptótica . Los objetivos moleculares involucrados incluyen la propia proteína Bcl-2 y otros miembros de la familia Bcl-2, como la proteína Bcl-XL y la proteína Mcl-1 .
Análisis Bioquímico
Biochemical Properties
The Bcl-2 inhibitor interacts with the Bcl-2 protein, which is a part of a large family of Bcl-2-related proteins . These proteins operate by nonenzymatic protein-protein interactions to regulate the intrinsic or mitochondrial pathway to apoptosis . The Bcl-2 inhibitor, such as Venetoclax, is a selective Bcl-2 inhibitor that inhibits Bcl-2 by binding to its BH domains . This binding interaction disrupts the function of Bcl-2, leading to the initiation of apoptosis .
Cellular Effects
The Bcl-2 inhibitor has significant effects on various types of cells and cellular processes. It influences cell function by triggering apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Bcl-2 inhibitors can suppress cell growth in malignant cells, showing superior activity compared to other treatments .
Molecular Mechanism
The inhibitor binds to the Bcl-2 protein, mimicking the action of the endogenous antagonists of Bcl-2, the BH3-only proteins . This binding interaction disrupts the function of Bcl-2, leading to the initiation of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the Bcl-2 inhibitor can change over time. For instance, the Bcl-2 inhibitor HZ-L105 showed potent inhibition against Bcl-2 in biochemical assays . Over time, HZ-L105 suppressed cell growth not only in certain cell lines but also in resistant lines .
Dosage Effects in Animal Models
The effects of the Bcl-2 inhibitor can vary with different dosages in animal models. For instance, in a study with mice, the Bcl-2 inhibitor S 55746 was able to restore apoptosis functions impaired by tumorigenesis . The effects varied depending on the dosage and timing of the treatment .
Metabolic Pathways
The Bcl-2 inhibitor is involved in the regulation of the intrinsic or mitochondrial pathway to apoptosis . It interacts with the Bcl-2 protein and other related proteins to regulate this pathway . The inhibitor can also affect metabolic flux or metabolite levels, as seen in leukemia stem cells .
Transport and Distribution
The Bcl-2 inhibitor is transported and distributed within cells and tissues. It is known to bind to the Bcl-2 protein, which is localized to the outer membrane of mitochondria . The inhibitor can also interact with other proteins and be distributed to other parts of the cell .
Subcellular Localization
The Bcl-2 inhibitor targets the Bcl-2 protein, which is localized to the outer membrane of mitochondria . The inhibitor can also be found in other parts of the cell, depending on the specific type of Bcl-2 inhibitor and the cell type . The subcellular localization of the Bcl-2 inhibitor can affect its activity or function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de los inhibidores de la proteína Bcl-2 generalmente implica múltiples pasos, incluida la formación de intermediarios clave y el compuesto activo final. Por ejemplo, la síntesis de venetoclax, un inhibidor de la proteína Bcl-2 bien conocido, implica el uso de varios reactivos y catalizadores en condiciones controladas . El proceso a menudo incluye pasos como la formación de enlaces amida, la ciclación y la purificación mediante cromatografía.
Métodos de producción industrial: La producción industrial de inhibidores de la proteína Bcl-2 requiere ampliar las rutas sintéticas mientras se mantiene la pureza y la eficacia del compuesto. Esto a menudo implica optimizar las condiciones de reacción, utilizar métodos de detección de alto rendimiento y emplear técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución .
Análisis De Reacciones Químicas
Tipos de reacciones: Los inhibidores de la proteína Bcl-2 experimentan varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para modificar la estructura química para mejorar la eficacia y la selectividad del compuesto .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de los inhibidores de la proteína Bcl-2 incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores como el paladio sobre carbón . Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH y entornos de disolventes para garantizar rendimientos óptimos.
Productos principales: Los productos principales formados a partir de estas reacciones son típicamente los inhibidores de la proteína Bcl-2 activos en sí mismos, junto con varios intermediarios y subproductos que se eliminan durante el proceso de purificación .
Comparación Con Compuestos Similares
Compuestos similares: Los compuestos similares a los inhibidores de la proteína Bcl-2 incluyen los inhibidores de la proteína Bcl-XL y los inhibidores de la proteína Mcl-1 . Estos compuestos también se dirigen a proteínas implicadas en la regulación de la apoptosis, pero tienen perfiles de selectividad y eficacia diferentes .
Singularidad: Los inhibidores de la proteína Bcl-2 son únicos por su alta selectividad para la proteína Bcl-2, lo que los hace particularmente efectivos en el tratamiento de cánceres que sobreexpresan esta proteína . Esta selectividad reduce la probabilidad de efectos fuera del objetivo y mejora el potencial terapéutico del compuesto .
Propiedades
IUPAC Name |
4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXFMHXRZAGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473860 | |
| Record name | Bcl-2 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383860-03-5 | |
| Record name | Bcl-2 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1663726.png)
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)
![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)


![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B1663733.png)
![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)

![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron](/img/structure/B1663739.png)
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)
![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)


